molecular formula C23H32ClNO7 B12364957 Mycophenolate Mofetil-d4 (hydrochloride)

Mycophenolate Mofetil-d4 (hydrochloride)

Cat. No.: B12364957
M. Wt: 474.0 g/mol
InChI Key: OWLCGJBUTJXNOF-TUPJDMGLSA-N
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Preparation Methods

The synthesis of Mycophenolate Mofetil-d4 (hydrochloride) involves several steps. The process typically starts with the esterification of mycophenolic acid with a deuterated morpholine derivative. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction is catalyzed by acids like hydrochloric acid or sulfuric acid . The product is then isolated through solvent removal, crystallization, and filtration . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Mycophenolate Mofetil-d4 (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of Mycophenolate Mofetil-d4 (hydrochloride) in the presence of water and an acid catalyst yields mycophenolic acid . Oxidation reactions can be carried out using agents like hydrogen peroxide, leading to the formation of oxidized derivatives. Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of substituted products .

Properties

Molecular Formula

C23H32ClNO7

Molecular Weight

474.0 g/mol

IUPAC Name

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;/i10D2,13D2;

InChI Key

OWLCGJBUTJXNOF-TUPJDMGLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3.Cl

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl

Origin of Product

United States

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